molecular formula C16H13FN2O4S B2734449 N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine CAS No. 855714-90-8

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine

Cat. No. B2734449
CAS RN: 855714-90-8
M. Wt: 348.35
InChI Key: XSLHJVQETINNEV-UHFFFAOYSA-N
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Description

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine, also known as AF-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AF-1 belongs to the class of oxazole-containing compounds, which have been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Catalyzed Allylic C-H Oxidation

A study by Osberger and White (2014) discusses a Pd(II)/bis-sulfoxide/Brønsted acid catalyzed allylic C–H oxidation reaction for synthesizing oxazolidinones from simple N-Boc amines. This process provides an efficient method to furnish a range of oxazolidinones in good yields and excellent diastereoselectivities, suggesting applications in the synthesis of complex organic compounds (Osberger & White, 2014).

Synthesis of Trisubstituted Furans

Fu et al. (2008) described a method for synthesizing 2,3,4-trisubstituted furan derivatives based on a [3 + 2] annulation of functionalized allylic sulfoxides and aldehydes. This approach has implications in organic synthesis, especially in the construction of furan-based compounds with potential pharmacological applications (Fu et al., 2008).

Diastereoselective Allylic C-H Amination

A paper by Fraunhoffer and White (2007) focuses on a novel Pd/sulfoxide catalyzed diastereoselective allylic C−H amination reaction. This process is significant for synthesizing densely oxygenated α-olefin substrates with multiple stereogenic centers, offering applications in medicinal chemistry and the synthesis of biologically relevant compounds (Fraunhoffer & White, 2007).

Asymmetric Epoxidation of Allylic and Homoallylic Amine Derivatives

Research by Olivares‐Romero, Li, and Yamamoto (2012) describes asymmetric epoxidation of allylic and homoallylic amine derivatives catalyzed by Hf(IV)-bishydroxamic acid complexes. This study demonstrates the sulfonyl group's effectiveness as a directing group for these transformations, indicating potential applications in asymmetric synthesis (Olivares‐Romero, Li, & Yamamoto, 2012).

BODIPY-based Fluorescent Probe for Biodistribution Studies

Rodríguez et al. (2017) synthesized a BODIPY-fluorophore based probe for amide-containing thiazoles, potentially used in Chagas disease treatment. The study's in vivo biodistribution evaluation suggests applications in determining future administration routes and regimens for treating parasitic diseases (Rodríguez et al., 2017).

Palladium-catalyzed Oxidative Coupling

Wang et al. (2014) explored the palladium-catalyzed oxidative coupling of highly enantioenriched primary allylic amines with sulfonyl hydrazides. This method offers a way to synthesize structurally diverse allylic sulfones with excellent retention of enantiomeric excess, highlighting its potential in stereoselective organic synthesis (Wang et al., 2014).

Synthesis of Avermectin Aglycons

Mrozik et al. (1989) investigated the synthesis of various avermectin aglycons, focusing on their biological activities. This research provides valuable insights into the development of novel compounds with potential applications in parasitology and pharmacology (Mrozik et al., 1989).

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-prop-2-enyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4S/c1-2-9-18-15-16(19-14(23-15)13-4-3-10-22-13)24(20,21)12-7-5-11(17)6-8-12/h2-8,10,18H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLHJVQETINNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine

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